molecular formula C10H6O2S B6254290 4-oxo-4H-thiochromene-3-carbaldehyde CAS No. 70940-99-7

4-oxo-4H-thiochromene-3-carbaldehyde

Cat. No.: B6254290
CAS No.: 70940-99-7
M. Wt: 190.2
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Description

4-oxo-4H-thiochromene-3-carbaldehyde is a valuable chemical scaffold in medicinal and organic chemistry. Its high-quality structure makes it a versatile precursor for developing novel bioactive molecules. Researchers utilize this compound as a key building block for synthesizing various derivatives, such as hydrazone and thiosemicarbazone ligands, which can form complexes with metals like copper(II); these complexes have shown promising DNA binding and cleavage capabilities, as well as potent antibacterial and anticancer activities in scientific studies . Furthermore, the formyl group at the 3-position is highly reactive, enabling its use in constructing more complex heterocyclic systems for probing biological targets . Given its role as a core structure, this compound is of significant interest for researchers developing multi-target-directed ligands for complex diseases . It is also instrumental in material science and crystallography studies, where its derivatives are analyzed for intermolecular interactions like hydrogen and halogen bonding . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

70940-99-7

Molecular Formula

C10H6O2S

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Significance of Thiochromene Scaffolds in Organic and Medicinal Chemistry Research

The thiochromene framework, a sulfur analog of the well-known chromene system, is recognized as a privileged scaffold in the fields of organic and medicinal chemistry. preprints.org These bicyclic structures, consisting of a fused benzene (B151609) and a thiopyran ring, are pivotal building blocks for a wide array of bioactive compounds. preprints.org The inclusion of a sulfur atom in the heterocyclic ring, as opposed to oxygen in chromenes, imparts distinct physicochemical properties to the molecule. This often leads to enhanced lipophilicity and modified electronic distribution, which can improve properties such as membrane permeability and bioavailability, making thiochromene derivatives highly attractive for drug discovery. preprints.org

Thiochromene-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. smolecule.com Their versatility is a key reason for their continued exploration in the development of new therapeutic agents. smolecule.com Beyond medicinal applications, the unique photophysical characteristics of thiochromenes have led to their use in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

Structural Elucidation and Unique Reactivity Features of the 4 Oxo 4h Thiochromene 3 Carbaldehyde Core

Established Synthetic Pathways

Established pathways focus on the construction of the thiochromenone core, for which several reliable methods exist.

Condensation Reactions with Thiophenol Derivatives

A primary route to the thiochromenone scaffold begins with thiophenol or its derivatives. These methods build the heterocyclic ring through condensation and subsequent cyclization. One common approach involves the reaction of thiophenols with β-ketoesters in the presence of an acid catalyst like polyphosphoric acid. acs.orgnih.gov

Another well-established method is the reaction of thiophenol with β-halopropionic acids or acrylic acid derivatives. nih.gov This initially forms a 3-(phenylthio)propanoic acid intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts acylation to yield thiochroman-4-one, a direct precursor to the desired thiochromenone system. nih.gov

Starting MaterialsReagentsProductNotes
Thiophenol, β-KetoesterPolyphosphoric Acid2-substituted-4H-thiochromen-4-oneA common route for substituted thioflavones. acs.orgnih.gov
Thiophenol, β-Halopropionic AcidBase, then Acid (e.g., PPA)Thiochroman-4-oneProceeds via a 3-(phenylthio)propanoic acid intermediate. nih.gov
Thiophenol, Acrylic AcidMethanesulfonic AcidThiochroman-4-oneA one-step reaction, though yields can be low. nih.gov

Cyclization Reactions of 2-(alkylthio)benzaldehydes with α,β-unsaturated Carbonyl Compounds

Alternative strategies involve starting with an ortho-substituted benzene ring that already contains the key sulfur linkage. For instance, 2-mercaptobenzaldehydes can react with α,β-unsaturated esters in a cascade reaction to form 2H-thiochromene-3-carboxylates. organic-chemistry.org While this produces the related 2H-thiochromene, it highlights the principle of building the heterocyclic ring from a pre-functionalized benzene derivative.

A more direct approach to the 4-oxo core involves the reaction of (Z)-β-chlorovinyl ketones with a sulfur source like sodium hydrogen sulfide (B99878). organic-chemistry.org This process involves an initial nucleophilic addition-elimination followed by an intramolecular nucleophilic aromatic substitution (SNAr) to furnish the 4H-thiochromen-4-one ring system. organic-chemistry.org

Oxidative Methods for Thiochromene Precursors

The conversion of a thiochroman-4-one into a thiochromen-4-one is a crucial oxidative step. One of the earliest methods to achieve this involves the bromination of thiochroman-4-one, followed by a dehydrohalogenation step to introduce the double bond and yield the thiochromenone. preprints.org

The most direct synthesis of the title compound, this compound, is achieved through the Vilsmeier-Haack formylation of 4-thiochromanone. nrochemistry.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) at the electron-rich 3-position of the thiochromenone ring system. ijpcbs.comnumberanalytics.com The reaction is a powerful tool for the formylation of reactive aromatic and heteroaromatic substrates. ijpcbs.com

PrecursorReagentsProductReaction Type
Thiochroman-4-one1. Bromine 2. Base4H-Thiochromen-4-oneBromination-Dehydrohalogenation preprints.org
4-ThiochromanoneDMF, POCl₃, then H₂O workupThis compoundVilsmeier-Haack Formylation organic-chemistry.orgchemistrysteps.com

Mechanistic Aspects of Key Synthetic Routes

Understanding the mechanisms of these reactions is key to optimizing conditions and predicting outcomes.

Role of Acid Catalysis in Condensation Reactions

In the synthesis of thiochroman-4-ones from thiophenols and propionic acid derivatives, strong acids play a critical role in the final ring-closing step. nih.gov The reaction between thiophenol and an acrylic acid derivative, for example, first proceeds via a Michael addition. The subsequent and crucial step is an intramolecular Friedel-Crafts acylation.

In this step, a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, protonates the carboxylic acid group of the 3-(phenylthio)propanoic acid intermediate. This enhances the electrophilicity of the carbonyl carbon, generating an acylium ion or a highly activated complex. This potent electrophile is then attacked by the electron-rich aromatic ring of the thiophenol moiety, leading to the formation of the new six-membered ring of the thiochroman-4-one system.

Ring Closure Mechanisms in Cyclization Approaches

The Vilsmeier-Haack reaction provides a direct route to this compound and its mechanism is a classic example of electrophilic aromatic substitution. organic-chemistry.orgwikipedia.org

Formation of the Vilsmeier Reagent : The reaction begins with the activation of a substituted formamide (B127407), typically DMF, by an acid halide like phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.org This forms a highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent. numberanalytics.comchemistrysteps.com

Electrophilic Attack : The thiochromenone, acting as an electron-rich aromatic compound, attacks the electrophilic carbon of the Vilsmeier reagent. nrochemistry.com This substitution occurs preferentially at the C-3 position.

Iminium Ion Intermediate : The attack results in the formation of an iminium ion intermediate attached to the C-3 position of the thiochromenone ring. wikipedia.org

Hydrolysis : In the final step, aqueous workup hydrolyzes the iminium ion to yield the final aldehyde product, this compound. organic-chemistry.orgchemistrysteps.com

The Vilsmeier reagent is considered a weak electrophile compared to those in other reactions like Friedel-Crafts acylation, which is why it is particularly effective for activated aromatic systems like thiochromenones. chemistrysteps.com

Principles of Oxidation in Thiochromene Synthesis

Oxidation plays a crucial role in the synthesis of this compound, primarily in the formation of the C4-keto group, which defines the thiochromen-4-one core. The introduction of this carbonyl functional group is typically achieved by the oxidation of a suitable precursor, such as a thiochromene or thiochromane.

Common oxidative strategies involve the use of conventional oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com These reagents can effectively convert a thiochromene scaffold into the desired 4-oxo derivative. The reaction mechanism generally involves the attack of the oxidant at the C4 position of the thiochromene ring system. Another synthetic route involves the oxidation of a pre-formed thiochromane ring to create the thioflavone structure. rsc.org The choice of oxidant and reaction conditions is critical to ensure selective oxidation at the C4 position without affecting other sensitive functional groups, such as the aldehyde at the C3 position or the sulfide linkage in the heterocyclic ring. In some cases, the aldehyde group itself can be oxidized to a carboxylic acid, which represents a potential side reaction that must be controlled through careful selection of reagents and conditions. smolecule.com

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in organic synthesis have led to more sophisticated and efficient methods for constructing the this compound framework. These strategies often focus on improving yield, selectivity, and sustainability. Key among these is the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org In this context, a 4-thiochromanone precursor can be formylated to introduce the carbaldehyde group at the C3 position. The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.orgchemistrysteps.com

Another significant advanced strategy is the use of cascade reactions. For instance, a one-pot reaction combining a mercaptobenzaldehyde with a cinnamate (B1238496) ester in the presence of a catalyst like tetramethylguanidine (TMG) can proceed through a thiol-Michael-aldol-dehydration cascade to yield thiochromene derivatives. organic-chemistry.org These multi-step, single-pot reactions are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. rsc.org

Table 1: Comparison of Synthetic Strategies
StrategyKey Reagents/CatalystsDescriptionAdvantages
Vilsmeier-Haack Reaction DMF, POCl₃Formylation of a 4-thiochromanone precursor to introduce the C3-aldehyde group. organic-chemistry.orgchemistrysteps.comEffective for formylating electron-rich heterocycles. organic-chemistry.org
Condensation Reactions Thiophenol derivatives, Aldehydes, Acid catalystsCondensation followed by cyclization to form the thiochromene ring. smolecule.comUtilizes readily available starting materials.
Cascade Reactions Mercaptobenzaldehyde, Cinnamate esters, TMGOne-pot synthesis via a thiol-Michael-aldol-dehydration sequence. organic-chemistry.orgHigh efficiency, reduced workup, time-saving. rsc.org
Oxidation of Thiochromenes Potassium permanganate, Chromium trioxideOxidation of a thiochromene precursor to introduce the C4-oxo group. smolecule.comDirect method to form the thiochromen-4-one core.

Development of Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, green approaches to thiochromene synthesis are gaining prominence. These methods aim to reduce environmental impact by using less hazardous solvents, recyclable catalysts, and improving atom economy. Research into the synthesis of related chromene structures highlights the use of one-pot, three-component reactions in greener solvent systems like water-ethanol mixtures. nih.gov These reactions, often facilitated by recyclable catalysts such as nano-kaoline or pyridine-2-carboxylic acid, can produce high yields in shorter reaction times. nih.govsharif.edu

A notable green innovation is the use of visible light to promote reactions, which can replace the need for chemical oxidants and excess solvents. rsc.org For example, a sustainable protocol for achieving sulfenyl thiochromenes using thiols and thioaryl nones has been developed under visible light, improving upon previous methods that required oxidants. rsc.org Such photocatalytic methods represent a significant step towards more environmentally benign synthetic protocols for thiochromene derivatives.

Stereoselective Synthesis Considerations

While this compound is an achiral molecule, the principles of stereoselective synthesis are highly relevant for creating its chiral derivatives and for controlling the formation of intermediates in complex synthetic pathways. Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in thiochromene synthesis. rsc.org

For example, highly stereoselective syntheses of thiochromene-3-carbaldehyde derivatives have been reported using Michael addition reactions. rsc.org In one approach, a pyrrolidine-catalyzed reaction between mercaptobenzaldehyde and cinnamaldehyde (B126680) can be employed. rsc.org Kinfe et al. reported a highly stereoselective synthesis of S-bis(benzyloxy) derivatives of thiochromene-3-carbaldehydes with yields between 69–79% through a Michael addition. rsc.org The stereochemical outcome was controlled by the conformation of the aldehyde intermediate, which directed the thiolate attack to a specific face. rsc.org Similarly, highly enantioselective cascade sulfa-Michael/Julia-Kocienski olefination reactions, catalyzed by diphenylprolinol TMS ether, have been used to produce 2H-thiochromenes with excellent enantioselectivity. organic-chemistry.org These methods showcase the potential to control stereochemistry through the careful selection of chiral catalysts and substrates. rsc.org

Purification and Isolation Techniques in Synthetic Protocols

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture. The presence of by-products or unreacted starting materials can complicate this process. rsc.org

A common first step in the workup procedure is extraction. After the reaction is complete, the mixture is often treated with an appropriate solvent system, such as ethyl acetate (B1210297) and water, to separate the organic product from inorganic salts and water-soluble impurities. chemicalbook.com The progress of the reaction and the purity of the fractions are typically monitored by thin-layer chromatography (TLC). chemicalbook.com

Following extraction and solvent evaporation, crystallization is a widely used method for purification. The crude solid product can be dissolved in a suitable hot solvent, such as ethanol, and allowed to cool slowly. researchgate.net As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The purified solid can then be collected by filtration. researchgate.net In cases where crystallization is not sufficient, column chromatography over silica (B1680970) gel may be employed to separate the target compound from closely related impurities. The final structure and purity of the isolated compound are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. researchgate.net

Table 2: Purification Techniques
TechniqueSolvent/MaterialPurposeReference
Extraction Ethyl acetate / WaterInitial separation of the organic product from the aqueous phase. chemicalbook.com
Thin-Layer Chromatography (TLC) Silica platesTo monitor reaction progress and assess the purity of fractions. chemicalbook.com
Crystallization EthanolFinal purification of the solid product. researchgate.net
Filtration N/ATo isolate the solid product after crystallization or precipitation. researchgate.net
Column Chromatography Silica gelSeparation of the target compound from impurities with similar polarity.N/A

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site of reactivity, readily undergoing oxidation, reduction, and condensation with various nucleophiles. smolecule.com

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, 4-oxo-4H-thiochromene-3-carboxylic acid. This transformation is a standard organic reaction, converting the electrophilic aldehyde into a carboxylic acid. smolecule.com While specific studies detailing this oxidation for the thiochromene derivative are not prominent, methods used for the analogous oxygen-containing compound, 4-oxo-4H-chromene-3-carbaldehyde, provide a clear precedent. For instance, the oxidation of chromone-3-carbaldehydes has been effectively achieved using sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like sulfamic acid. semanticscholar.org This method is known for its selectivity in oxidizing aldehydes without affecting other sensitive parts of the molecule.

Table 1: Representative Oxidation of Analogous Chromone-3-carbaldehyde This table illustrates a common method for the oxidation of a closely related compound, demonstrating the expected transformation.

ReactantReagentsProductYieldReference
4-oxo-4H-chromene-3-carbaldehydeSodium chlorite, Sulfamic acid, in DCM/water4-oxo-4H-chromene-3-carboxylic acidHigh semanticscholar.org

The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-(hydroxymethyl)-4H-thiochromen-4-one. This conversion is typically accomplished using mild hydride-donating reagents. Reducing agents such as sodium borohydride (B1222165) (NaBH₄) are well-suited for this purpose, as they readily reduce aldehydes and ketones while generally not affecting more stable ester or amide groups. wikipedia.org The reaction involves the nucleophilic addition of a hydride ion to the aldehyde's carbonyl carbon, followed by protonation of the resulting alkoxide. sigmaaldrich.comnih.gov While this is a fundamental and expected reaction, specific literature detailing high-yield protocols for this compound is limited. smolecule.com

The electrophilic carbon of the aldehyde group is susceptible to attack by various carbon-based nucleophiles, such as those found in Grignard reagents or organolithium compounds. This class of reactions would lead to the formation of secondary alcohols, extending the carbon skeleton at the C3 position. However, detailed research findings specifically documenting these nucleophilic additions on this compound are not widely available in the surveyed scientific literature.

This compound readily participates in condensation reactions with nucleophiles, particularly those containing nitrogen and active methylene (B1212753) groups. smolecule.com These reactions are fundamental in synthetic chemistry for constructing more complex molecular architectures.

Schiff Base Formation: The reaction of the aldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. mediresonline.org These reactions are typically catalyzed by a trace amount of acid. The resulting Schiff bases are valuable intermediates in the synthesis of various heterocyclic systems and have been studied for their biological activities. mediresonline.orgmdpi.comresearchgate.net For example, the condensation of the analogous 6-chloro-4-oxo-4H-chromene-3-carboxaldehyde with p-phenylenediamine (B122844) has been reported to produce the corresponding imine derivative. researchgate.net

Knoevenagel Condensation: The aldehyde undergoes Knoevenagel condensation with compounds possessing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically in the presence of a weak base catalyst like piperidine (B6355638) or ammonia. wikipedia.orgmychemblog.com This reaction results in a new carbon-carbon double bond, yielding an α,β-unsaturated product. wikipedia.org This type of condensation is a powerful tool for creating complex derivatives from aldehyde precursors. researchgate.netorganic-chemistry.org

Table 2: Representative Condensation Reactions This table provides examples of condensation reactions, including a specific case from a closely related chromone (B188151) analogue to illustrate the expected reactivity.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Schiff Base Formation6-Chloro-4-oxo-4H-chromene-3-carboxaldehyde, p-Phenylenediaminep-Toluenesulfonic acid, BenzeneImine (Schiff Base) researchgate.net
Knoevenagel CondensationAldehyde (general), Active Methylene CompoundWeak amine base (e.g., Piperidine)α,β-Unsaturated compound wikipedia.orgmychemblog.com

Reactions of the Thiochromene Ring System

The reactivity of the fused benzene ring within the thiochromene system is influenced by the electron-withdrawing effect of the α,β-unsaturated ketone and the electronic nature of the sulfur atom.

The 4-oxo-4H-thiochromene-4-one ring system is generally deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the C4-carbonyl group, which reduces the electron density of the fused benzene ring. Standard electrophilic reactions like nitration and halogenation are expected to be challenging and require harsh conditions.

The directing effects on the benzene ring are complex. The carbonyl group is a meta-director, while the sulfur atom, a Group 16 element, is typically an ortho-, para-director, albeit deactivating. The interplay of these effects would determine the position of substitution. In the analogous 4-oxo-4H-chromene series, nitration has been shown to occur on the benzene ring, for example, yielding compounds like 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde. nih.gov However, specific published studies detailing the outcomes of electrophilic aromatic substitution on the unsubstituted this compound core are not readily found in the scientific literature.

Nucleophilic Attack on the Pyrone Ring

The pyrone ring of this compound is susceptible to nucleophilic attack due to the electron-withdrawing effect of the carbonyl group at the C-4 position. This renders the C-2 position, in particular, electrophilic and prone to attack by various nucleophiles.

Studies on the analogous 4-oxo-4H-chromene-3-carbaldehyde have shown that nucleophilic attack can occur via a 1,4-addition mechanism at the C-2 position. researchgate.net This reactivity is mirrored in the thiochromene system. For instance, the reaction with amine nucleophiles can lead to the addition at the C-2 position, which can be followed by further transformations.

While the primary site of nucleophilic attack is often the highly reactive aldehyde group, under specific conditions, the pyrone ring's electrophilicity can be exploited. The presence of the 3-carbaldehyde group further activates the thiochromene core, enhancing its reactivity towards nucleophiles compared to unsubstituted thiochromones. smolecule.com

Ring-Opening and Rearrangement Reactions

The inherent strain and electrophilicity of the pyrone ring in this compound can lead to ring-opening and rearrangement reactions under various conditions, particularly with strong nucleophiles or under acidic or basic catalysis.

For example, the reaction of 3-hydroxymethylene-thiochroman-4-ones, which are structurally related to the title compound, with hydrazine (B178648) derivatives can lead to the formation of pyrazole-fused systems, a process that involves a ring-opening and subsequent recyclization sequence. rsc.org Similarly, acid-promoted rearrangements of related thiochromenone derivatives have been observed. rsc.org

In the presence of strong bases, the pyrone ring can be cleaved. The analogous 4-oxo-4H-chromene-3-carbaldehyde has been shown to undergo transformations that involve the opening of the pyrone ring, followed by intramolecular reactions to form new heterocyclic systems. researchgate.net These reactions highlight the potential of the thiochromene scaffold to undergo significant structural reorganization, providing a pathway to novel molecular architectures.

Derivatization Strategies Utilizing this compound as a Building Block

The rich chemical reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The aldehyde group serves as a convenient handle for elaboration, while the thiochromene core provides a robust framework for constructing diverse heterocyclic systems.

Synthesis of Complex Thiochromene Derivatives

The strategic functionalization of this compound allows for the creation of a variety of complex thiochromene derivatives. The aldehyde group can undergo a range of classical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an alkene via Wittig-type reactions. smolecule.com

Furthermore, the thiochromene ring itself can be substituted through electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. The combination of reactions at the aldehyde and the aromatic ring allows for the generation of a library of substituted thiochromenes with tailored electronic and steric properties.

Formation of Fused Heterocyclic Systems

A significant application of this compound is in the construction of fused heterocyclic systems. The bifunctional nature of the molecule, possessing both an electrophilic aldehyde and an electrophilic pyrone ring, allows for cascade reactions with binucleophiles to form polycyclic compounds.

Recent research has demonstrated the one-pot synthesis of thiochromeno[3,4-d]imidazoles through a sequential aldimine condensation and intramolecular cyclization. smolecule.com Another important class of fused systems synthesized from related precursors are the thiochromeno[4,3-b]pyridines, which have shown potential as antiparasitic agents. smolecule.comnih.gov The synthesis of these compounds often involves the reaction of a thiochroman-4-one with a suitable nitrogen-containing reagent in a cyclocondensation reaction. nih.govsemanticscholar.org Additionally, the reaction of 3-functionalized thiochroman-4-ones with hydrazine derivatives provides access to thiochromeno[4,3-c]pyrazoles. rsc.org

The following table summarizes selected examples of fused heterocyclic systems derived from thiochromene precursors.

Fused SystemPrecursorReagents and ConditionsYield (%)Reference
Thiochromeno[3,4-d]imidazoleThis compoundAldimine condensation followed by intramolecular cyclizationNot Reported smolecule.com
Thiochromeno[4,3-b]pyridineThiochroman-4-one3-Oxo-2-arylhydrazonopropanals, NH4OAc, Q-tube, 170 °Cup to 93% nih.govsemanticscholar.org
Thiochromeno[4,3-c]pyrazole3-Hydroxymethylenethiochroman-4-oneHydrazine derivativesNot Reported rsc.org

Design of Schiff Bases and Hydrazone Derivatives

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and hydrazine derivatives to form Schiff bases and hydrazones, respectively. These derivatives are of significant interest due to their diverse biological activities and their utility as intermediates in further synthetic transformations.

The synthesis of Schiff bases is typically achieved by reacting the aldehyde with a substituted aniline (B41778) in a suitable solvent, often with acid catalysis. Similarly, hydrazones are formed by reaction with hydrazines or substituted hydrazines. The resulting imine or hydrazone linkage can be further modified, for example, by reduction to form the corresponding amines or by participation in cyclization reactions to generate new heterocyclic rings.

The table below presents examples of Schiff base and hydrazone derivatives prepared from the analogous 4-oxo-4H-chromene-3-carbaldehyde, which serve as a good model for the reactivity of the title thiochromene compound.

Derivative TypeReactantProductReaction ConditionsYield (%)Reference
Schiff BaseAnilineN-((4-oxo-4H-chromen-3-yl)methylene)anilineEthanol, refluxGood researchgate.net
HydrazoneHydrazine hydrate(E)-3-((hydrazono)methyl)-4H-chromen-4-oneEthanol, refluxGood researchgate.net
ThiosemicarbazoneThiosemicarbazide2-((4-oxo-4H-chromen-3-yl)methylene)hydrazine-1-carbothioamideGreen synthesis conditionsSignificant smolecule.com

Spectroscopic Characterization and Structural Analysis in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

A thorough search of scientific databases and literature has not yielded any specific, experimentally determined ¹H NMR or ¹³C NMR data for 4-oxo-4H-thiochromene-3-carbaldehyde. While numerous studies present detailed NMR data for a wide array of 4-oxo-4H-chromene-3-carbaldehyde derivatives, this information is not directly transferable to the thiochromene analog due to the differing electronic effects of the sulfur atom compared to the oxygen atom in the heterocyclic ring.

For illustrative purposes, the NMR data for a related chromene derivative, 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, is available and showcases the type of information that would be expected. nih.gov However, without experimental verification, any prediction of the precise chemical shifts and coupling constants for this compound would be purely theoretical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

C=O stretch (ketone): A strong absorption band is expected in the region of 1640-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.

C=O stretch (aldehyde): Another strong absorption band for the aldehydic carbonyl group would likely appear in the range of 1680-1710 cm⁻¹.

C-H stretch (aldehyde): A distinctive pair of weak to medium bands is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C=C stretch: Multiple bands of varying intensity would be present in the 1450-1600 cm⁻¹ region.

C-S stretch: A weaker absorption band, typically in the 600-800 cm⁻¹ range, would indicate the presence of the thioether linkage in the ring.

A study on the transformations of 4-oxo-4H-chromene-3-carbaldehyde provides IR data for some of its derivatives, which can offer a comparative perspective. researchgate.net For instance, a derivative showed characteristic C=O stretching frequencies at 1665 cm⁻¹ and 1637 cm⁻¹. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

The molecular weight of this compound has been reported by a commercial supplier as 190.22 g/mol . smolecule.com This corresponds to its molecular formula, C₁₀H₆O₂S.

Detailed experimental mass spectra, including fragmentation patterns, for this compound are not available in the public domain. Hypothetically, the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 190. Subsequent fragmentation would likely involve the loss of the formyl group (CHO, 29 Da) to give a fragment at m/z 161, and the loss of carbon monoxide (CO, 28 Da) from the ketone, which are common fragmentation pathways for such compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions.

Specific UV-Vis absorption data for this compound is not documented in the available literature. Generally, thiochromone (B8434766) derivatives exhibit complex UV-Vis spectra due to the presence of multiple chromophores. The electronic spectrum would be expected to show absorptions corresponding to π→π* and n→π* transitions associated with the aromatic system, the carbonyl groups, and the conjugated enone system. The replacement of the oxygen atom in the chromene ring with a sulfur atom to form a thiochromene would likely lead to a bathochromic (red) shift in the absorption maxima due to the greater polarizability and different electronic contributions of the sulfur atom.

Theoretical and Computational Investigations of 4 Oxo 4h Thiochromene 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For derivatives of 4-oxo-4H-chromene-3-carbaldehyde, Density Functional Theory (DFT) has been a primary tool for these investigations. researchgate.net

DFT calculations, particularly using the B3LYP functional with various basis sets like LanL2DZ, are employed to determine the optimized geometry of chromene derivatives. researchgate.net These studies calculate key structural parameters, including bond lengths and angles, which are often in good agreement with experimental data from X-ray diffraction. researchgate.net

The electronic structure of these molecules is characterized by the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. In analogous chromene derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and potential for charge transfer. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Chromone (B188151) Derivatives

ParameterBond Length (Å) / Angle (°)
O1–C81.227 (2)
O2–C61.335 (2)
O2–C51.383 (2)
C1–C21.385 (3)
C5–C91.385 (2)
C6–C71.339 (3)
COC Angle117.8 (2)
CCC Angle113.2 (2)

Note: Data presented is for a structurally related chromone derivative and serves as an illustrative example. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the stabilization of a molecule arising from hyperconjugative interactions and charge delocalization. In studies of 4-oxo-4H-chromene-3-carbaldehyde analogues, NBO analysis reveals significant donor-acceptor interactions that contribute to the molecule's stability. researchgate.net

For instance, in 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, strong stabilization energies are observed for π(C1-C2) → π(C3-O12) and π(C4-C5) → π(C6-C7) transitions, with energies of 25.10 kcal/mol and 23.11 kcal/mol, respectively. These interactions indicate substantial electronic delocalization within the chromene ring system. The analysis also identifies the occupancy of various bonding and anti-bonding orbitals, providing a deeper understanding of the electronic distribution. It is anticipated that similar delocalization and stabilizing interactions would be present in 4-oxo-4H-thiochromene-3-carbaldehyde.

Molecular Electrostatic Potential (MEP) maps are crucial for identifying the electrophilic and nucleophilic sites within a molecule. wolfram.com The MEP surface is colored to represent different electrostatic potential values: red and yellow regions indicate a negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions denote a positive potential (electron-poor) and are prone to nucleophilic attack.

In the case of 4-oxo-4H-chromene-3-carbaldehyde and its derivatives, the MEP map typically shows the most negative potential around the carbonyl oxygen atoms, making them strong candidates for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms and regions near the heterocyclic ring often exhibit a positive potential, indicating sites for nucleophilic reactivity. This information is vital for predicting how the molecule will interact with other reagents and biological targets.

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulations for this compound are not detailed in the available literature, MD studies on related thiochromene and chromene derivatives have been conducted to understand their conformational behavior and stability in various environments. mdpi.com These simulations can model the dynamic interactions of the compound, for example, with a biological target like a protein active site, over a period of time. researchgate.net Such studies are crucial for drug design and understanding the mechanism of action of bioactive compounds. It is expected that MD simulations of this compound would reveal a stable conformation of the fused ring system.

In Silico Prediction of Reactivity and Reaction Pathways

The reactivity of this compound and its derivatives can be predicted using computational methods. The electrophilic nature of the carbon atom in the 3-substituent (the carbaldehyde group) makes it a key site for various chemical transformations. researchgate.net Computational studies can help in proposing probable mechanisms for reactions such as reductions, condensations, and cycloadditions. researchgate.netmdpi.com

For example, studies on the reactions of 4-oxo-4H-chromene-3-carbaldehyde have identified various products resulting from different reaction conditions, and computational analysis can aid in understanding the formation of these products by modeling the reaction intermediates and transition states. researchgate.net In silico tools can also be used to predict the pharmacological profile and potential toxicity of novel synthesized compounds, guiding further experimental work.

Biological Activities and Mechanisms of Action Excluding Clinical Human Trials and Specific Dosage

Antimicrobial Properties Research

Preliminary research suggests that 4-oxo-4H-thiochromene-3-carbaldehyde and its derivatives possess the potential to inhibit the growth of various microbial pathogens.

While specific data on the direct antibacterial activity of this compound is limited in publicly available research, studies on its derivatives have shown notable in vitro efficacy against a range of bacteria. For instance, novel thiochromene derivatives have been synthesized and evaluated for their antimicrobial potential against both Gram-positive and Gram-negative bacterial strains.

Research has also explored the antibacterial activity of related chromene derivatives. In one study, a series of these compounds demonstrated varying degrees of inhibition against bacterial growth, highlighting the therapeutic potential of this structural class.

The precise mechanisms through which this compound and its derivatives exert their antimicrobial effects are still under investigation. However, based on studies of the broader thiochromene class, a primary proposed mechanism involves the disruption of bacterial cell membrane integrity. The lipophilic nature of the thiochromene core is thought to facilitate its insertion into the lipid bilayer, leading to increased permeability and subsequent cell death.

Another proposed mechanism is the interference with essential cellular processes, such as nucleic acid synthesis. The planar structure of the thiochromene ring may allow it to intercalate between the base pairs of bacterial DNA, thereby inhibiting replication and transcription, which are vital for bacterial survival.

Anticancer Activity Research

The investigation of this compound derivatives in the context of oncology has yielded more detailed insights, with several studies exploring their cytotoxic effects and the underlying molecular mechanisms.

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. Research on the closely related 4-aryl-4H-chromene derivatives has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. These studies have revealed potent growth inhibition in various cancer types, as detailed in the table below.

Cell LineCancer TypeCompound Class
JurkatLeukemia4-aryl-4H-chromenes
T47DBreast Cancer4-aryl-4H-chromenes
MES-SA/DX5Uterine Sarcoma (paclitaxel-resistant)4-aryl-4H-chromenes

These findings underscore the potential of the chromene and, by extension, the thiochromene scaffold as a basis for the development of new anticancer agents.

A significant body of research points towards the induction of apoptosis (programmed cell death) as a key mechanism behind the anticancer activity of this compound derivatives. In vitro studies on cancer cell lines have shown that these compounds can trigger the apoptotic cascade.

Furthermore, these derivatives have been observed to modulate the cell cycle, a tightly regulated process that governs cell proliferation. Specifically, certain 4-aryl-4H-chromene derivatives have been found to cause cell cycle arrest at the G2/M phase. This disruption prevents cancer cells from dividing and proliferating, ultimately leading to cell death. The ability to halt the cell cycle at this critical checkpoint is a hallmark of many effective anticancer drugs.

The anticancer effects of this compound derivatives are believed to stem from their interaction with specific molecular targets within cancer cells. One of the most well-documented targets for the related 4-aryl-4H-chromene derivatives is tubulin. These compounds have been shown to be potent inhibitors of tubulin polymerization, the process by which tubulin monomers assemble to form microtubules.

Microtubules are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and the maintenance of cell shape. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a microtubule-based structure necessary for chromosome segregation during mitosis. This disruption leads to the aforementioned G2/M cell cycle arrest and subsequent apoptosis. The ability of these compounds to effectively inhibit the binding of colchicine (B1669291) to tubulin further corroborates their interaction with this key molecular target.

Anti-inflammatory Effects Research

Preliminary research indicates that this compound may possess anti-inflammatory properties, a characteristic attributed to the thiochromene scaffold which is known to interact with various biological targets. nih.gov However, detailed mechanistic studies on the specific compound are still needed to fully elucidate its anti-inflammatory profile. nih.gov The exploration of related thiochromene and chromene derivatives provides a foundational understanding of the potential mechanisms at play.

Modulation of Inflammatory Responses (Cellular or Biochemical Assays)

While specific cellular assay data for this compound is not extensively documented in publicly available research, studies on analogous structures offer valuable insights. For instance, various derivatives of the closely related 4H-chromene and chromeno[2,3-b]pyridine have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in response to tumor necrosis factor-alpha (TNF-α) in chondrocytes. nih.gov Furthermore, certain 2-phenyl-4H-chromen-4-one derivatives have demonstrated the ability to downregulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.com

These findings suggest that the thiochromene core within this compound could potentially contribute to similar inhibitory effects on key inflammatory mediators. The presence of the aldehyde group at the 3-position offers a site for potential interactions within biological systems that could influence these pathways.

Identification of Relevant Biochemical Pathways and Enzyme Targets

The anti-inflammatory activity of thiochromene and its oxygen analog, chromene, scaffolds is often linked to their ability to modulate specific enzymatic pathways. Research on spiro thiochromene–oxindole derivatives has pointed towards the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. bldpharm.com Similarly, some 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, which share structural similarities, have been found to inhibit the activation of the NF-κB pathway, a critical signaling pathway in the inflammatory response. rsc.org

For 2-phenyl-4H-chromen-4-one derivatives, the anti-inflammatory mechanism has been linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com This pathway is crucial for initiating the innate immune response to bacterial endotoxins like LPS. While direct evidence for this compound is pending, these studies on related structures provide a strong rationale for investigating its effects on these well-established inflammatory pathways. The thiochromene core's ability to interact with and potentially inhibit enzymes like COX-2 or modulate signaling cascades like NF-κB and MAPK is a promising area for future research.

Structure-Activity Relationship (SAR) Studies for Thiochromene Scaffolds (General principles applicable to the compound)

Structure-activity relationship (SAR) studies on the thiochromene scaffold have provided valuable insights into how molecular modifications can influence biological activity. smolecule.com These general principles are applicable to understanding the potential of this compound.

Impact of Substituent Effects on Bioactivity

The nature and position of substituents on the thiochromene ring system play a crucial role in determining the bioactivity of its derivatives. smolecule.com Electron-withdrawing groups, for example, have been shown to enhance the biological potency in some cases. The core structure of this compound features a carbonyl group at the 4-position and an aldehyde group at the 3-position, both of which are electron-withdrawing and can influence the molecule's reactivity and interaction with biological targets. nih.gov

The table below summarizes general SAR findings for thiochromene derivatives, which can be extrapolated to hypothesize the effects of modifications to the this compound structure.

Substituent Position Type of Substituent Observed Impact on Bioactivity (General Thiochromenes)
Benzene (B151609) RingElectron-withdrawing groups (e.g., halogens)Often enhances activity
Benzene RingElectron-donating groups (e.g., methoxy)Variable effects, can increase or decrease activity depending on the target
Thiophene RingVarious heterocyclic moietiesCan significantly modulate activity and selectivity
Position 3Aldehyde groupProvides a reactive site for further derivatization to potentially enhance activity

Role of the Thiochromene Core in Target Recognition

The thiochromene nucleus itself is a key pharmacophore, providing a rigid and planar structure that can fit into the active sites of various enzymes and receptors. The sulfur atom within the heterocyclic ring is of particular importance. Its size, electronegativity, and ability to participate in various non-covalent interactions, such as hydrogen bonds and van der Waals forces, contribute significantly to the binding affinity of thiochromene derivatives to their biological targets. smolecule.com The presence of the sulfur atom, as opposed to an oxygen atom in the analogous chromene, can alter the electronic distribution and lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties. smolecule.com

The 4-oxo group and the 3-carbaldehyde group in the specific compound of interest are critical for its chemical reactivity and potential biological interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the aldehyde group can participate in various reactions, making it a versatile handle for the synthesis of more complex and potentially more active derivatives.

Applications in Materials Science and Advanced Technologies Excluding Basic Properties

Utilization in Materials with Unique Electronic Properties

The inherent electronic structure of the thiochromene core, characterized by π-electron delocalization, positions 4-oxo-4H-thiochromene-3-carbaldehyde as a promising candidate for the synthesis of novel organic electronic materials. The presence of the sulfur atom and the carbonyl group influences the molecule's electron distribution and can enhance the lipophilicity and charge transport characteristics of resulting materials. nih.govnih.gov

Research into thiochromene derivatives has highlighted their potential in various electronic applications. While direct studies on this compound are limited, the broader class of thiochromenes is recognized for its applicability in developing organic light-emitting diodes (OLEDs). rsc.org The functionalization of the thiochromene scaffold allows for the tuning of electronic properties, which is crucial for designing efficient charge-transporting and light-emitting layers in OLED devices. rsc.org

Furthermore, theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic nature of related compounds. For instance, the calculated Lowest Unoccupied Molecular Orbital (LUMO) energy of this compound is noted to be significantly lower than its parent compound, thiochromenone, suggesting a higher susceptibility to nucleophilic attack and potential for creating electron-accepting materials. This is a key characteristic for developing n-type semiconductors for applications in organic field-effect transistors (OFETs). bohrium.commdpi.comresearchgate.net While experimental realization of OFETs using this specific compound is yet to be extensively reported, the foundational electronic properties are a strong indicator of its potential in this area.

Potential in Materials with Distinct Optical Properties

The chromophoric nature of the this compound backbone makes it a compelling scaffold for the design of materials with unique optical properties, including functional dyes and fluorescent probes. The extended π-conjugated system can be readily modified to tune the absorption and emission characteristics across the electromagnetic spectrum.

Thiochromene derivatives have been investigated for their use as laser dyes due to their photophysical stability and efficient photoreaction in solution. rsc.org The aldehyde group at the 3-position of the target compound serves as a reactive handle for synthesizing more complex dye molecules. For instance, condensation reactions can be employed to create extended π-systems, leading to materials with tailored absorption maxima, a critical feature for applications like dye-sensitized solar cells (DSSCs). While research has focused more on thiophene-based dyes for DSSCs, the structural similarity and tunable electronic properties of thiochromenes suggest their potential in this renewable energy technology. nih.govrsc.orgresearchgate.netresearchgate.netmdpi.comnih.govyoutube.com

Moreover, the related thieno[3,2-c]chromenes have been successfully synthesized and demonstrated to have interesting photophysical properties, with potential applications as covert marking pigments that are colorless in daylight but become colored under UV irradiation. This highlights the potential of the broader thiochromene family in creating materials for security and anti-counterfeiting applications.

Research into Sensor Development

The reactivity of the aldehyde group and the electronic nature of the thiochromene ring make this compound an attractive platform for the development of chemical sensors. The interaction of the molecule with specific analytes can lead to a detectable change in its optical or electronic properties.

A significant area of research for related chromene (oxygen-containing) and thiochromene derivatives is in the development of fluorescent probes. aip.org A notable example is the "thiol-chromene click reaction," where the nucleophilic addition of a thiol to the chromene system leads to a distinct fluorescent response. sciengine.comacs.org This principle has been used to design highly sensitive and selective probes for biologically important thiols. sciengine.comacs.org While these studies often utilize more complex chromene structures, the fundamental reactivity is inherent to the core scaffold, suggesting that derivatives of this compound could be engineered for similar sensing applications.

The development of fluorescent probes based on the thiochromene skeleton is an active area of research, with the potential to create sensors for a variety of ions and small molecules. The ability to functionalize the core structure allows for the introduction of specific recognition sites, enabling the design of highly selective sensors. rsc.org

Exploration in Other Advanced Material Applications

The versatility of the this compound structure opens avenues for its use in a variety of other advanced materials. The ability of the thiochromene scaffold to be incorporated into larger polymeric structures is of particular interest. Such polymers could exhibit unique thermal, mechanical, and electronic properties, making them suitable for a range of high-performance applications.

Concluding Perspectives in Academic Research

Current Challenges and Future Directions in 4-Oxo-4H-thiochromene-3-carbaldehyde Research

The synthesis of thiochromenes, including this compound, is generally less explored than that of their oxygen-containing counterparts, the chromenes. rsc.org This disparity presents both a challenge and an opportunity for synthetic chemists. One of the primary hurdles is the development of cost-effective and stereoselective synthetic methods that allow for the construction of a diverse library of thiochromene derivatives. rsc.org While organocatalytic approaches are showing promise in achieving enhanced stereoselectivity and functional group compatibility, their broader application and scalability remain active areas of investigation. rsc.org

A notable challenge in working with some thiochromene derivatives is their potential instability. For instance, certain synthesized thiochromene products have been observed to decompose under ambient conditions, which can limit their practical application and long-term storage. rsc.org Future research will likely focus on developing more robust synthetic protocols and understanding the degradation pathways to enhance the stability of these compounds. Furthermore, expanding the substrate scope for known synthetic reactions is crucial. For example, some established methods show compatibility issues with certain starting materials, limiting the structural diversity of the accessible thiochromene-3-carbaldehydes. rsc.org

Future directions in this field will undoubtedly involve the design of novel catalytic systems, including the use of earth-abundant metals and advanced organocatalysts, to access these scaffolds with high efficiency and selectivity. The development of one-pot multicomponent reactions for the synthesis of complex thiochromene-based molecules from simple precursors is another promising avenue that could significantly streamline their production.

Emerging Research Avenues and Interdisciplinary Studies

The unique chemical architecture of this compound makes it a versatile platform for interdisciplinary research, bridging the gap between fundamental organic chemistry and applied sciences.

Medicinal Chemistry: The thiochromene scaffold is a recognized pharmacophore, and its derivatives have shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. smolecule.com The aldehyde functionality at the C3 position of this compound serves as a convenient handle for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and other heterocyclic-fused systems. These modifications can be used to fine-tune the biological activity and pharmacokinetic properties of the parent molecule. Future interdisciplinary studies will likely involve collaborations between synthetic chemists and biologists to design and evaluate new thiochromene-based therapeutic agents. Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, will play a crucial role in the rational design of these novel drug candidates.

Materials Science: The fused aromatic system and the presence of heteroatoms in this compound suggest its potential use in the development of novel organic materials. smolecule.com The extended π-conjugation in its derivatives could lead to interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. Research at the intersection of organic synthesis and materials science could explore the polymerization of functionalized thiochromene-3-carbaldehyde monomers to create new polymers with unique electronic and optical properties. The sulfur atom, in particular, can influence the electronic structure and intermolecular interactions, potentially leading to materials with enhanced performance characteristics.

The continued exploration of this compound and its analogs holds great promise for advancements in both pure and applied chemistry. Overcoming the current synthetic challenges and fostering interdisciplinary collaborations will be key to unlocking the full potential of this intriguing class of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-oxo-4H-thiochromene-3-carbaldehyde derivatives?

  • Methodological Answer : Derivatives of this compound are synthesized via Vilsmeier-Haack formylation, where 4-chloro-2-hydroxyacetophenone reacts with POCl₃ in DMF at 0°C. Subsequent oxidation with NaIO₄ and NaHSO₃ yields the target compound. Variations in substituents (e.g., methoxy, chloro, or amino groups) are introduced by modifying the starting phenol derivatives . For example, 6-chloro derivatives are obtained using chlorinated precursors, while methoxy groups are introduced via methoxy-substituted acetophenones .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. Crystals are grown via slow evaporation in polar solvents (e.g., DCM/hexane). Data collection uses MoKα radiation (λ = 0.71069 Å) at 100 K. Structure refinement employs SHELXL, with parameters like unit cell dimensions (e.g., triclinic P1P1 with a=6.5838a = 6.5838 Å, b=6.9579b = 6.9579 Å for 6-chloro derivatives) and hydrogen bonding networks analyzed using Mercury or OLEX2 . Discrepancies in thermal displacement parameters (e.g., mean deviation of 0.0592 Å in 7-chloro derivatives) are resolved via iterative refinement .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of vapors. Store in airtight containers at 2–8°C, away from moisture and light. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels. Avoid contact with oxidizing agents due to potential exothermic reactions .

Advanced Research Questions

Q. How can contradictions in halogen bonding data for chlorinated derivatives be resolved?

  • Methodological Answer : Contradictions arise from positional isomerism (e.g., 6-chloro vs. 7-chloro derivatives). For 6,8-dichloro derivatives, short Cl···O contacts (2.9–3.1 Å) indicate halogen bonding, while monochloro analogs (e.g., 7-chloro) show only van der Waals interactions (Cl···Cl = 3.45 Å). Use Hirshfeld surface analysis to distinguish bonding types and validate with DFT calculations (e.g., B3LYP/6-31G*) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics (MD) simulations (e.g., AMBER force field) predict solubility and aggregation behavior. Compare computed IR spectra with experimental data (e.g., carbonyl stretch at ~1670 cm⁻¹) to validate models .

Q. How do polymorphism and crystallization conditions affect the structural properties of thiochromene derivatives?

  • Methodological Answer : Polymorphism is influenced by solvent polarity (e.g., DMF vs. ethanol) and cooling rates. For 6-methyl derivatives, slow evaporation yields plates with Z=2Z = 2, while rapid cooling produces needle-like crystals with disordered methyl groups. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and PXRD to confirm phase purity .

Data Contradiction Analysis

  • Example : Conflicting reports on the role of halogen bonding in 6-chloro derivatives can arise from crystallographic resolution limits. High-resolution data (Rint<0.05R_{\text{int}} < 0.05) and multipole refinement (e.g., using Jana2020) clarify ambiguous electron density features. Cross-validate with spectroscopic data (e.g., NMR chemical shifts for carbonyl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.